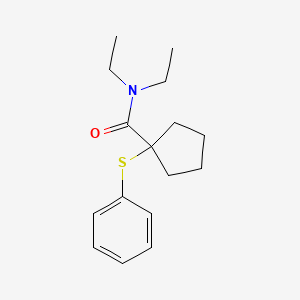![molecular formula C11H16ClNO B14330596 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol CAS No. 111043-26-6](/img/structure/B14330596.png)
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is an organic compound that features a chloro group, a secondary alcohol, and an amine group attached to a propanol backbone. The presence of the 4-methylphenyl group adds aromaticity to the molecule, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and epichlorohydrin.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Procedure: The 4-methylbenzylamine is reacted with epichlorohydrin to form the intermediate, which is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of an alcohol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
1-Chloro-3-{[(4-ethylphenyl)methyl]amino}propan-2-ol: Similar structure but with an ethyl group instead of a methyl group.
1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
111043-26-6 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
1-chloro-3-[(4-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9-2-4-10(5-3-9)7-13-8-11(14)6-12/h2-5,11,13-14H,6-8H2,1H3 |
InChI-Schlüssel |
QAAYGXAKMXVWHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


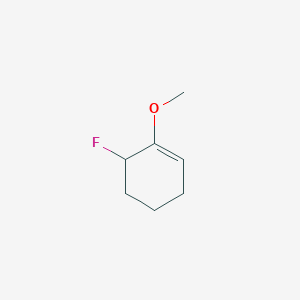
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
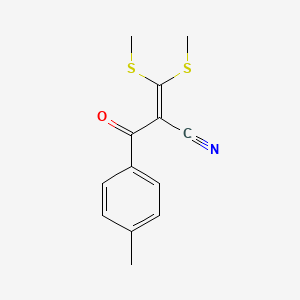
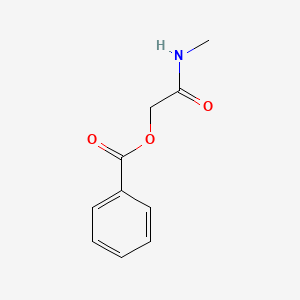
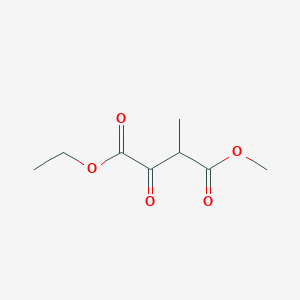



![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)

